molecular formula C11H10F3NO B2789679 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 79066-90-3

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2789679
CAS No.: 79066-90-3
M. Wt: 229.202
InChI Key: XLGFUYHYKNMRQQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a heterocyclic compound featuring a tetrahydroquinoline scaffold linked to a trifluoroacetyl group. The trifluoromethyl moiety introduces strong electron-withdrawing effects, which can enhance metabolic stability and influence intermolecular interactions, making it valuable in medicinal chemistry and material science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-7-3-5-8-4-1-2-6-9(8)15/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGFUYHYKNMRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves the reaction of trifluoroacetic anhydride with 1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure consistency and quality of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of tetrahydroquinoline exhibit significant antitumor properties. The trifluoromethyl group may enhance the compound's potency by improving metabolic stability and bioavailability. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Case Study: Inhibition of Cancer Cell Lines
A study conducted on a series of tetrahydroquinoline derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism involved apoptosis induction through the mitochondrial pathway, suggesting potential for further development as anticancer agents .

Neuropharmacology

CNS Activity
Tetrahydroquinolines are often investigated for their neuropharmacological effects. The incorporation of a trifluoromethyl group has been linked to improved central nervous system penetration, making these compounds suitable candidates for treating neurological disorders.

Case Study: Analgesic Effects
In a pharmacological study, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one was evaluated for its analgesic properties. Results indicated significant pain relief in animal models, suggesting potential applications in pain management therapies .

Material Science

Fluorinated Polymers
The unique properties of fluorinated compounds like this compound enable their use in developing advanced materials. These materials often exhibit enhanced thermal stability and chemical resistance.

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Potential ApplicationsCoatings, Membranes

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Research into optimizing these synthetic routes continues to be an area of focus to improve yield and reduce costs.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of various biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Nitro-substituted analogs () may face instability, as indicated by discontinued commercial availability.

Steric and Solubility Considerations: Bulky groups like chromenopyrimidine-sulfanyl () reduce solubility but enhance target specificity in enzyme inhibition.

Synthetic Pathways: Hydrogenation and catalytic reduction (e.g., H₂/Pd-C in ) are common for tetrahydroquinoline synthesis.

Biological Relevance :

  • While biological data is sparse, compounds with sulfur linkages () or aromatic extensions () are often explored for anticancer or antimicrobial activity.

Biological Activity

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS No. 79066-90-3) is a compound characterized by its trifluoromethyl group and a tetrahydroquinoline moiety. This combination suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H10F3NO
  • Molecular Weight : 229.2 g/mol
  • Structural Features : The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The trifluoromethyl group may facilitate binding to lipid membranes and enhance the compound's overall bioactivity.

Biological Activity Overview

Research indicates that compounds containing tetrahydroquinoline structures exhibit a range of biological activities:

  • Antimicrobial Properties : Tetrahydroquinolines have been shown to possess antimicrobial effects against various pathogens. Studies suggest that derivatives can inhibit bacterial growth and may be effective against resistant strains.
  • Anticancer Activity : Tetrahydroquinoline derivatives have demonstrated cytotoxic effects in various cancer cell lines. The mechanism often involves apoptosis induction and inhibition of cell proliferation.
  • Neuroprotective Effects : Some studies highlight the neuroprotective potential of tetrahydroquinolines, suggesting their role in mitigating neurodegenerative diseases through anti-inflammatory pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several tetrahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
  • Cytotoxicity in Cancer Cells : Research on a series of tetrahydroquinoline compounds revealed that this compound showed promising cytotoxicity in human breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships .
  • Neuroprotective Studies : In a model of oxidative stress-induced neuronal injury, tetrahydroquinoline derivatives were shown to reduce cell death and oxidative damage markers significantly. This suggests potential applications in treating neurodegenerative conditions .

Data Table

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionReduction of oxidative stress

Q & A

Q. What are the standard synthetic routes for 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one?

The synthesis typically involves coupling reactions between trifluoromethyl-containing precursors and tetrahydroquinoline derivatives. Key steps include:

  • Catalytic cross-coupling : Palladium catalysts (e.g., Pd₂(dba)₃) and ligands like XPhos in solvents such as tetrahydrofuran (THF) or toluene under inert atmospheres .
  • Trifluoromethylation : Using reagents like (trifluoromethyl)trimethylsilane (TMS-CF₃) activated by tetrabutylammonium fluoride (TBAF) in anhydrous conditions .
  • Workup : Acidic or basic quenching followed by extraction and purification via column chromatography.

Table 1: Comparison of Catalytic Conditions

Catalyst SystemSolventYield (%)Reference
Pd₂(dba)₃/XPhosToluene92
Pd/CDMF/THF75–85
TMS-CF₃/TBAFTHF86

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the trifluoromethyl group (δ ~110–120 ppm for ¹³C) and tetrahydroquinoline backbone (aromatic protons δ 6.5–8.0 ppm). ¹⁹F NMR is used to verify the CF₃ group (δ ~-60 to -70 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles/distances. For example, the carbonyl group (C=O) typically shows a bond length of ~1.21 Å .

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) with bulky phosphine ligands (e.g., t-BuXPhos) to enhance steric control .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF minimizes side reactions .
  • Temperature Control : Low temperatures (0–5°C) during trifluoromethylation reduce decomposition .

Q. What strategies resolve contradictions in reported biological activity data?

  • Comparative Assays : Replicate studies using standardized protocols (e.g., MIC assays for Mycobacterium tuberculosis) to isolate variables like bacterial strain differences .
  • Validation Experiments : Use orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence quenching) to confirm efflux pump inhibition mechanisms .
  • Data Normalization : Account for variations in compound purity (e.g., HPLC validation ≥95%) and solvent effects in biological assays .

Q. How are stereochemical outcomes controlled in tetrahydroquinoline-based syntheses?

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclization steps to induce asymmetry .
  • Protecting Groups : Temporary protection of the quinoline nitrogen with Boc groups prevents racemization during trifluoromethylation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts?

  • Solvent Calibration : Ensure shifts are referenced to the same solvent (e.g., CDCl₃ vs. DMSO-d₆). For example, the CF₃ group’s ¹³C shift varies by ±2 ppm between solvents .
  • Instrumentation Differences : Compare data from equivalent magnetic field strengths (e.g., 500 MHz vs. 300 MHz) to avoid resolution artifacts.

Methodological Guidelines

  • Synthetic Protocol Validation : Always include control reactions (e.g., catalyst-free conditions) to confirm pathway specificity .
  • Crystallography Best Practices : Use SHELX software for structure refinement, ensuring R-factors ≤5% for high-confidence models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.